molecular formula C15H16ClNO2 B2753290 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol CAS No. 196875-53-3

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2753290
CAS No.: 196875-53-3
M. Wt: 277.75
InChI Key: UNEDPTOYRFHAAR-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₆ClNO₂ Molecular Weight: 277.748 g/mol IUPAC Name: 2-[(3-Chloro-2-methylphenyl)amino]methyl]-6-methoxyphenol Key Features:

  • A secondary amine derivative with a methoxy-substituted phenolic ring.
  • Contains a 3-chloro-2-methylphenylamino group, contributing to steric and electronic effects.
  • ChemSpider ID: 3393565; CAS RN: 196875-53-3 .

Properties

IUPAC Name

2-[(3-chloro-2-methylanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10-12(16)6-4-7-13(10)17-9-11-5-3-8-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDPTOYRFHAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to structurally related derivatives, focusing on substituent effects, molecular weight, and functional groups.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
2-[[(3-Chloro-2-methylphenyl)imino]methyl]-6-methoxyphenol (E-isomer) C₁₅H₁₄ClNO₂ 275.732 Imine (C=N) group replaces amine (NH); E-configuration affects planarity and reactivity
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol C₁₄H₁₃ClNO₂ 269.72 4-chlorophenyl substituent (vs. 3-chloro-2-methylphenyl); alters steric bulk and electronics
2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol C₁₅H₁₅Cl₂NO₂ 312.19 Ethoxy group (vs. methoxy); 3,5-dichloro substitution enhances lipophilicity
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₃BrFNO₂ 326.16 Bromo and fluoro substituents; increased halogen bonding potential
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ 277.75 2-chloro-4-methylphenyl group (vs. 3-chloro-2-methyl); positional isomerism

Crystallographic and Spectroscopic Comparisons

  • Dihedral Angles: In 2-[(4-chlorophenyl)aminomethyl]phenol, the dihedral angle between aromatic rings is 68.71°, influencing crystal packing . The target compound’s 3-chloro-2-methyl group likely increases steric hindrance, altering packing efficiency.
  • Spectroscopic Signatures :
    • IR : N–H stretching (~3300 cm⁻¹) in amines vs. C=N stretching (~1600 cm⁻¹) in imines .
    • NMR : Methoxy protons resonate at δ ~3.8 ppm; chloro-substituted aromatic protons show downfield shifts due to electronegativity .

Biological Activity

2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol, with the CAS number 196875-53-3, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol is C15H16ClNO2, with a molecular weight of approximately 277.75 g/mol. The compound features a chloro group, an amino group, and a methoxy group, which contribute to its unique reactivity and biological properties.

Structural Information

PropertyValue
IUPAC Name2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol
Molecular FormulaC15H16ClNO2
Molecular Weight277.75 g/mol
InChI KeyUNEDPTOYRFHAAR-UHFFFAOYSA-N

The biological activity of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol primarily involves its interaction with various biological targets. It is hypothesized that the compound may act as an enzyme inhibitor or modulate receptor activity. Specifically, it may inhibit certain enzymes by binding to their active sites or alter receptor functions through competitive inhibition.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study evaluating its effects on various cancer cell lines demonstrated significant antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values were reported at 226 µg/mL and 242.52 µg/mL, respectively, indicating effective inhibition of cell growth at these concentrations .

Antimicrobial Properties

In addition to its anticancer effects, 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol has shown antimicrobial activity. It was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness against these bacteria .

Case Studies

  • Anticancer Study : In vitro studies conducted on HeLa and A549 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation. The mechanism was further investigated through apoptosis assays, suggesting that the compound induces apoptotic pathways in cancer cells.
  • Antimicrobial Activity : A comparative study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against methicillin-resistant strains of Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

Synthesis Pathway

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 3-chloro-2-methylphenylamine with formaldehyde and 6-methoxyphenol under controlled conditions. This multi-step synthesis allows for the selective formation of the desired compound while minimizing by-products.

Research Applications

This compound serves as a valuable tool in various research domains:

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biochemistry : In studies related to enzyme inhibition and protein interactions.
  • Pharmacology : For exploring potential therapeutic applications in treating infections and cancer.

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